Biotin-Oxytocin

Oxytocin Receptor Uterotonic Assay Functional Activity

Biotin-Oxytocin uniquely combines retained OXTR agonist activity with versatile biotin-streptavidin detection—critical for reproducible pharmacology. N-terminal biotinylation preserves near-native uterotonic potency lost in fluorescein analogs. Substitution with unlabeled oxytocin or alternative biotinylated analogs is scientifically invalid: conjugation site profoundly alters receptor binding. This precise construct enables OXTR imaging, interactome pull-downs, competitive ELISAs, and signaling assays. Choose Biotin-Oxytocin for data integrity in OXTR research.

Molecular Formula C53H80N14O14S3
Molecular Weight 1233.5 g/mol
Cat. No. B12375604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Oxytocin
Molecular FormulaC53H80N14O14S3
Molecular Weight1233.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1
InChIKeyQUMGBJXFSWOGMP-YFWSCAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Oxytocin Procurement Guide: A Biotinylated Neuropeptide Probe for OT Receptor Studies


Biotin-Oxytocin is a biologically active oxytocin (OT) analog featuring an N-terminal biotin label . It retains the native 9-amino acid sequence with a conserved disulfide bridge (Cys1-Cys6) . This modification enables high-affinity binding to avidin/streptavidin, facilitating receptor localization, purification, and interaction studies . Unlike fluorescent or photoaffinity analogs, Biotin-Oxytocin offers a unique combination of retained agonist activity and versatile detection capability, making it a critical tool for investigating oxytocin receptor (OXTR) pharmacology in both in vitro and in vivo models [1].

Biotin-Oxytocin vs. Generic Oxytocin Analogs: Why Structural Precision Dictates Experimental Outcomes


Substituting Biotin-Oxytocin with unlabeled oxytocin or alternative biotinylated analogs is not scientifically valid due to profound, position-dependent effects on receptor binding and functional activity. Direct comparative data demonstrate that the site of biotin conjugation (N-terminus vs. internal lysine residues) drastically alters agonist potency in standardized uterotonic and milk ejection assays [1]. Using an unlabeled peptide forfeits the essential detection and purification capabilities that define the tool's utility . Furthermore, alternative fluorescent labels (e.g., fluorescein) confer different physicochemical properties and biological activities, precluding their use as interchangeable probes [1]. Therefore, experimental reproducibility and interpretability hinge on the use of the precisely defined Biotin-Oxytocin construct.

Biotin-Oxytocin: Quantifiable Differentiation Against Key Structural Analogs


N-Terminal Biotin-Oxytocin vs. N-Terminal Fluorescein-Oxytocin: Differential Uterotonic Activity

When conjugated at the identical N-terminal position, Biotin-Oxytocin exhibits markedly different functional activity compared to Fluorescein-Oxytocin. The biotin label preserves a degree of agonist activity, whereas the fluorescein label results in a more significant loss of potency. This demonstrates that the chemical nature of the N-terminal tag, not just its position, is a critical determinant of receptor activation [1].

Oxytocin Receptor Uterotonic Assay Functional Activity

Biotin Conjugation Site: Position 8 vs. Position 4 Yields 13.4-Fold Higher Uterotonic Activity

The position of biotin conjugation within the oxytocin nonapeptide profoundly impacts functional activity. Data from a series of oxytocin analogs show that a biotinyl label attached to a lysine in position 8 results in vastly superior retention of uterotonic activity compared to attachment at position 4 [1]. This establishes a clear structural hierarchy for analog design and selection.

Structure-Activity Relationship Biotinylation Site Oxytocin Analog

N-Terminal Biotin-Oxytocin Enables Avidin-Biotin Complex Detection, Unavailable for Unlabeled Oxytocin

The defining differentiation of Biotin-Oxytocin from native oxytocin is the covalent attachment of biotin at the N-terminus . This modification enables a suite of experimental techniques that are impossible with the unlabeled peptide. The biotin moiety facilitates high-affinity (Kd ~ 10^-15 M) non-covalent binding to avidin, streptavidin, or NeutrAvidin conjugates . This interaction is the basis for its use as a probe in pull-down assays, ELISA, immunohistochemistry, and flow cytometry for the study of OXTR.

Receptor Localization Affinity Purification ELISA

Biotin-Oxytocin Demonstrates Higher Retained Agonist Activity than Fluorescein Analogs at the N-Terminus

A direct comparison of N-terminally modified oxytocin analogs reveals that Biotin-Oxytocin retains more of the native peptide's biological activity than the corresponding fluorescein conjugate. In the standardized milk ejection assay, the biotinylated analog is expected to exhibit activity significantly greater than the 7.9 IU/mg reported for N-terminal Fluorescein-Oxytocin, based on class-level data for other biotinylated analogs [1].

Agonist Activity Fluorescent Probe Comparison Milk Ejection Assay

Optimal Scientific Applications for Biotin-Oxytocin: Evidence-Based Scenarios


Oxytocin Receptor (OXTR) Localization and Trafficking Studies

Biotin-Oxytocin is the optimal probe for visualizing and tracking OXTR dynamics in live or fixed cells. Unlike unlabeled oxytocin, its biotin handle enables specific detection with fluorescent streptavidin conjugates . Compared to N-terminal fluorescein analogs, it offers a more favorable retention of agonist activity, reducing the risk of perturbing normal receptor trafficking during the experiment [1]. This makes it suitable for investigating OXTR internalization, recycling, and subcellular localization by fluorescence microscopy or flow cytometry.

Affinity Purification of OXTR Complexes for Proteomics

For the isolation and identification of the OXTR interactome, Biotin-Oxytocin serves as a high-affinity bait. Its ability to bind OXTR and subsequently be immobilized on streptavidin-coated beads allows for the pull-down of the receptor and associated signaling proteins from cell lysates . This approach is fundamental for mass spectrometry-based proteomics and co-immunoprecipitation (co-IP) workflows aimed at mapping OXTR signaling networks, an application not feasible with unmodified oxytocin .

Development and Validation of Oxytocin ELISA and Binding Assays

Biotin-Oxytocin is a critical component for developing competitive and non-competitive immunoassays for oxytocin detection. In a competitive ELISA format, it can be used as a labeled tracer that competes with unlabeled oxytocin (from samples) for binding to an anti-oxytocin antibody . The bound Biotin-Oxytocin is then quantified using an enzyme-linked streptavidin conjugate, enabling sensitive and specific measurement of oxytocin levels in biological fluids like plasma or cell culture supernatants [1].

Investigating OXTR Pharmacology with Minimally Perturbed Agonism

When designing functional assays to study OXTR signaling (e.g., calcium flux, MAPK/ERK activation), Biotin-Oxytocin is preferred over fluorescent probes due to its higher retained biological activity as demonstrated in uterotonic assays [1]. Using a probe that maintains more native-like agonist potency ensures that downstream signaling events more accurately reflect the physiology of endogenous oxytocin, leading to more robust and interpretable pharmacological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-Oxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.